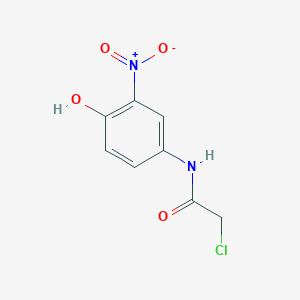
2-chloro-N-(4-hydroxy-3-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-hydroxy-3-nitrophenyl)acetamide is an organic compound with the molecular formula C8H7ClN2O4 It is a derivative of acetamide, featuring a chloro group, a hydroxy group, and a nitro group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-hydroxy-3-nitrophenyl)acetamide typically involves the reaction of 4-hydroxy-3-nitroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature, and the product is isolated by filtration and drying .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(4-hydroxy-3-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 2-chloro-N-(4-hydroxy-3-aminophenyl)acetamide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: 2-chloro-N-(4-hydroxy-3-aminophenyl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Applications De Recherche Scientifique
2-chloro-N-(4-hydroxy-3-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in developing new therapeutic agents due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(4-hydroxy-3-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, leading to cell lysis. The chloro group enhances its binding affinity to the target enzyme, stabilizing the molecule and promoting its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide: Similar structure but with the hydroxy and nitro groups in different positions.
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide: Similar structure but with a fluoro group instead of a hydroxy group.
Uniqueness
2-chloro-N-(4-hydroxy-3-nitrophenyl)acetamide is unique due to the specific positioning of its functional groups, which influences its reactivity and biological activity
Propriétés
Formule moléculaire |
C8H7ClN2O4 |
|---|---|
Poids moléculaire |
230.60 g/mol |
Nom IUPAC |
2-chloro-N-(4-hydroxy-3-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H7ClN2O4/c9-4-8(13)10-5-1-2-7(12)6(3-5)11(14)15/h1-3,12H,4H2,(H,10,13) |
Clé InChI |
UAVFXAQMLALKCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC(=O)CCl)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,3'-Bipyridin]-4-ylboronic acid](/img/structure/B14078679.png)
![Trimethyl[(2-(trifluoromethyl)phenyl)ethynyl]silane](/img/structure/B14078686.png)
![1-[1-(Benzenesulfonyl)-1H-indol-3-yl]-3-methylbut-2-en-1-one](/img/structure/B14078688.png)
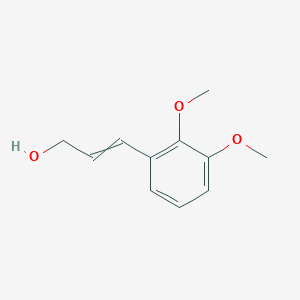
![3-Methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine](/img/structure/B14078695.png)
![tert-butyl (S)-6-benzyl-8-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B14078705.png)
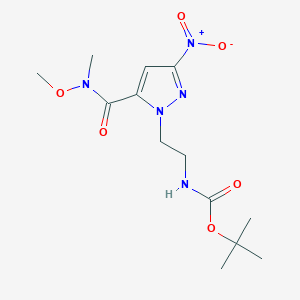
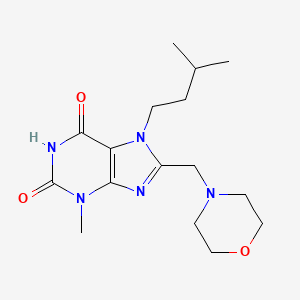
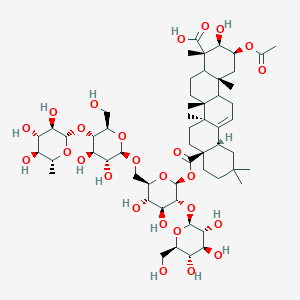
![1-(3-Ethoxyphenyl)-7-fluoro-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078732.png)
![2-(4-Methoxybenzyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078740.png)
![[28-(diethylamino)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-27-thia-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),28-nonaen-13-yl] acetate](/img/structure/B14078743.png)

![6-(4-Chlorophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14078761.png)
